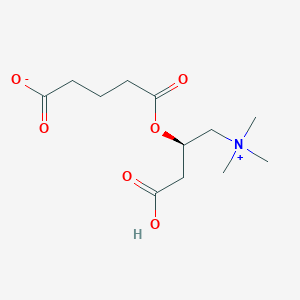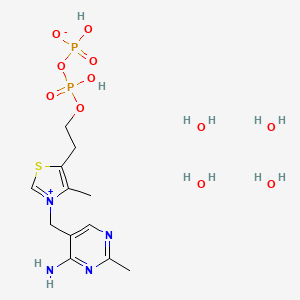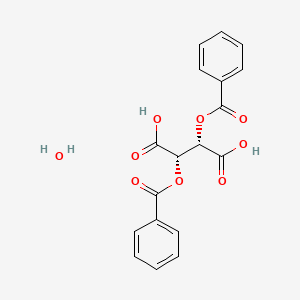
Acyclovir-d4
Vue d'ensemble
Description
Acyclovir-d4 est une forme deutérée de l’acyclovir, un analogue de la guanosine possédant une activité antivirale puissante. Il est principalement utilisé comme étalon interne pour la quantification de l’acyclovir dans diverses méthodes analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . Le composé est particulièrement précieux en recherche en raison de sa stabilité et de ses capacités de quantification précises.
Applications De Recherche Scientifique
Acyclovir-d4 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the precise quantification of acyclovir.
Biology: Helps in studying the metabolism and pharmacokinetics of acyclovir in biological systems.
Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing.
Mécanisme D'action
L’acyclovir-d4, comme l’acyclovir, exerce ses effets en inhibant l’ADN polymérase virale. Il est sélectivement converti en acyclo-guanosine monophosphate par une thymidine kinase spécifique au virus. Cette forme phosphorylée est ensuite incorporée à l’ADN viral pendant la réplication, ce qui entraîne une terminaison prématurée de la chaîne et l’inhibition de l’activité ultérieure de l’ADN polymérase .
Analyse Biochimique
Biochemical Properties
Acyclovir-d4, like Acyclovir, is involved in biochemical reactions that inhibit viral coding . It interacts with a virus-specific thymidine kinase, which selectively converts it into acyclo-guanosine monophosphate . This interaction is crucial for its antiviral activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It diffuses freely into cells and influences cell function by inhibiting viral DNA polymerization . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into acyclo-guanosine monophosphate by a virus-specific thymidine kinase . This phosphorylated form of this compound is preferentially incorporated into viral DNA during DNA replication, resulting in premature chain termination and inhibition of further DNA polymerase activity .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically reported. Acyclovir has been shown to reduce viral titers in mice infected with the herpes simplex virus-1 (HSV-1) strain SC16 at a dosage of 5 mg/kg .
Metabolic Pathways
This compound is involved in metabolic pathways similar to those of Acyclovir. It interacts with enzymes such as virus-specific thymidine kinase
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acyclovir-d4 implique la deutération de l’acyclovir. Une méthode courante commence par la guanosine comme matière première, qui subit des réactions d’acylation, de condensation et d’hydrolyse pour former l’acyclovir . Le processus de deutération implique le remplacement des atomes d’hydrogène par du deutérium, généralement en utilisant des réactifs deutérés dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus assure un rendement et une pureté élevés, avec des sources de matières premières stables et abondantes. Les conditions réactionnelles sont optimisées pour la sécurité, la simplicité et la rentabilité .
Analyse Des Réactions Chimiques
Types de réactions
L’acyclovir-d4 subit diverses réactions chimiques, notamment :
Oxydation : implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : implique le remplacement d’un atome ou d’un groupe par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient, mais impliquent généralement des températures et des niveaux de pH contrôlés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues substitués .
Applications de la recherche scientifique
L’this compound possède une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme étalon interne en chimie analytique pour la quantification précise de l’acyclovir.
Biologie : Aide à l’étude du métabolisme et de la pharmacocinétique de l’acyclovir dans les systèmes biologiques.
Industrie : Utilisé dans les processus de contrôle et d’assurance qualité de la fabrication pharmaceutique.
Comparaison Avec Des Composés Similaires
Composés similaires
Acyclovir : La forme non deutérée ayant des propriétés antivirales similaires.
Valacyclovir : Une prodrogue de l’acyclovir avec une meilleure biodisponibilité.
Famciclovir : Un autre médicament antiviral avec un mécanisme d’action similaire.
Unicité
L’acyclovir-d4 est unique en raison de sa nature deutérée, qui lui confère une stabilité accrue et permet une quantification précise dans les méthodes analytiques. Cela le rend particulièrement précieux dans les milieux de recherche où la précision des mesures est cruciale .
Propriétés
IUPAC Name |
2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXAQIIEYXACX-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Q1: What is the primary use of Acyclovir-d4 in the context of the provided research papers?
A1: this compound serves as an internal standard (IS) in LC-MS/MS methods for quantifying Acyclovir in human plasma. [, ] This technique is crucial for accurate and precise measurements of Acyclovir concentrations, especially in bioequivalence studies. []
Q2: Why is the use of an internal standard like this compound important in analyzing Acyclovir levels?
A2: Acyclovir analysis in biological samples, such as plasma, can be influenced by various factors that introduce variability during sample preparation and analysis. Using a structurally similar, stable isotope-labeled compound like this compound helps to:
- Improve accuracy and precision: The use of an IS improves the reliability and reproducibility of Acyclovir quantification, leading to more accurate and precise results. [, ]
Q3: Are there any specific challenges in analyzing Acyclovir, and how does the use of this compound help to address these?
A3: One significant challenge in analyzing Valacyclovir, a prodrug of Acyclovir, is its tendency to hydrolyze into Acyclovir both in vivo and ex vivo. [] This conversion can lead to inaccurate Acyclovir measurements if not adequately controlled. The use of this compound, alongside appropriate sample collection and storage techniques, allows for accurate Acyclovir quantification even in the presence of Valacyclovir hydrolysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)


![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)




![[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B602368.png)




